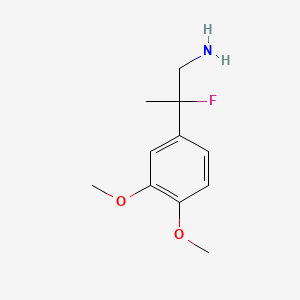
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine
Overview
Description
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
One of the earliest syntheses of a similar compound, DMPEA (then referred to as “homoveratrylamine”), was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .
Molecular Structure Analysis
A combined experimental and theoretical study on molecular structure, vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one is reported . Vibrational wavenumbers with Raman intensities and infrared absorption intensities have been calculated in the ground state by the density functional theory method using 6-31G (d,p) basis set and Becke’s three-parameter hybrid functional (B3LYP) .
Chemical Reactions Analysis
In the presence of H2O2, LiP can easily decompose lignin and analogue compounds under mild conditions. In this reaction mechanism, LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1-(3,4-dimethoxyphenyl) propene (DMPP) .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-(3,4-Dimethoxyphenyl)ethanol has a boiling point of 172-174 °C/17 mmHg and a melting point of 46-49 °C .
Scientific Research Applications
-
Crystallography
- The compound “2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-naphtho [1,8-de][1,3,2]diazaborinine” has been studied in the field of crystallography .
- The research focused on the crystal structure of the compound .
- The methods involved the use of a Bruker D8 VENTURE diffractometer, and the crystallographic data was collected at a temperature of 193 K .
- The results showed that the compound has a monoclinic crystal structure with specific atomic coordinates and displacement parameters .
-
Pharmaceutical Chemistry
- The compound “3,4-Dimethoxyphenylacetonitrile” is used as an intermediate in the preparation of the muscle relaxant papaverin .
- The compound has also been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile and in the preparation of modified diterpene nimbidiol .
- The methods of application or experimental procedures were not specified in the source .
- The outcomes of these applications were not provided in the source .
-
Medical Research
- The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea” has been used to study the role of ROS in various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases.
- The specific methods of application or experimental procedures were not specified in the source.
- The outcomes of these studies were not provided in the source.
-
Synthesis of Quinoline Derivatives
- A 2,4-diarylquinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, was synthesized from p-anisidine, p-chlorobenzaldehyde and methyl isoeugenol .
- The synthesis involved a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes .
- The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .
- Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
-
Synthesis of Tetrahydroquinoline Derivatives
- A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
- The synthesis involved a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
-
Pharmaceutical Chemistry
- 3,4-Dimethoxyphenylacetonitrile has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
- It has also been used in the preparation of modified diterpene nimbidiol .
- The specific methods of application or experimental procedures were not specified in the source .
- The outcomes of these applications were not provided in the source .
-
Synthesis of Diarylquinoline Derivatives
- A 2,4-diarylquinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, was synthesized from p-anisidine, p-chlorobenzaldehyde and methyl isoeugenol .
- The synthesis involved a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes .
- The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .
- Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
-
Synthesis of Tetrahydroquinoline Derivatives
- A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
- The synthesis involved a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
-
Pharmaceutical Chemistry
- 3,4-Dimethoxyphenylacetonitrile has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
- It has also been used in the preparation of modified diterpene nimbidiol .
- The specific methods of application or experimental procedures were not specified in the source .
- The outcomes of these applications were not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-fluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-11(12,7-13)8-4-5-9(14-2)10(6-8)15-3/h4-6H,7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWAHNUVUAXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=C(C=C1)OC)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-fluoropropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



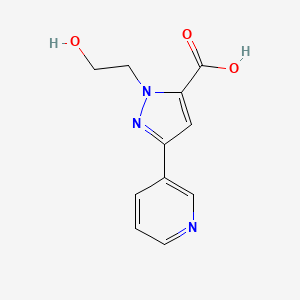
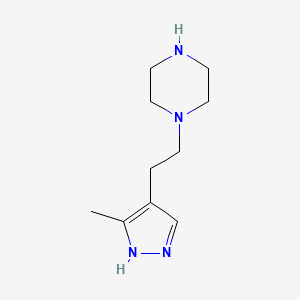
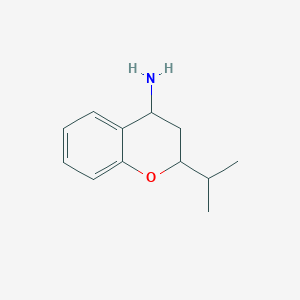
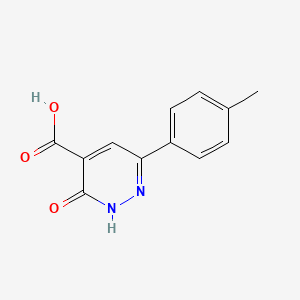
![1-[(Piperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1470288.png)
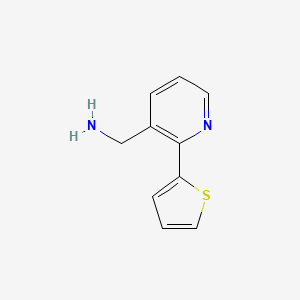
![3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470290.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone](/img/structure/B1470291.png)
![5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470295.png)
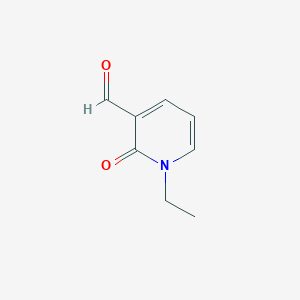
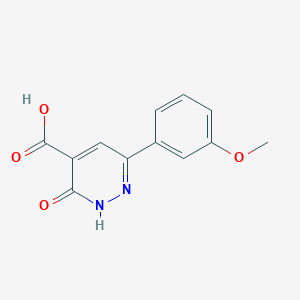
![3-Methyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470300.png)
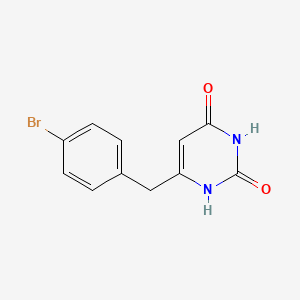
![(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1470302.png)